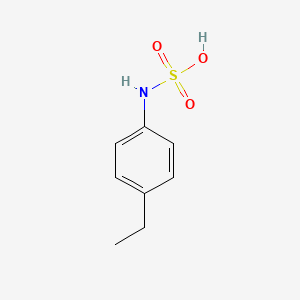

(4-Ethylphenyl)sulfamic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NO3S |

|---|---|

Molecular Weight |

201.25 g/mol |

IUPAC Name |

(4-ethylphenyl)sulfamic acid |

InChI |

InChI=1S/C8H11NO3S/c1-2-7-3-5-8(6-4-7)9-13(10,11)12/h3-6,9H,2H2,1H3,(H,10,11,12) |

InChI Key |

HXARYYGNSVTEFC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethylphenyl Sulfamic Acid and Analogous N Arylsulfamic Acids

Classical and Contemporary Approaches to N-Arylsulfamic Acid Formation

The formation of the N-S bond in N-arylsulfamic acids can be achieved through several primary synthetic routes. The choice of method often depends on the desired purity, scale, and the sensitivity of the substituents on the aromatic ring.

Direct sulfonation is a foundational method for preparing arylsulfamic acids. This approach typically involves the reaction of an aniline (B41778) derivative with a strong sulfonating agent.

Sulfonation with Sulfuric Acid : A common method involves reacting an aromatic amine, such as aniline or its derivatives, with concentrated or fuming sulfuric acid. google.comscribd.com The initial reaction is an exothermic acid-base reaction forming the anilinium hydrogen sulfate (B86663) salt. google.com Subsequent heating dehydrates this salt, leading to the rearrangement and formation of the corresponding aminobenzenesulfonic acid. A patent describes the economic production of sulfonated aromatic amines by using an excess of sulfuric acid as the reaction solvent, achieving high yields. google.com Microwave irradiation has also been explored to accelerate the sulfonation of aromatic amines in solvent-free conditions, offering good yields and shorter reaction times. researchgate.net

Sulfonation with Chlorosulfonic Acid : Chlorosulfonic acid is a highly reactive and versatile reagent for the synthesis of N-arylsulfamic acids. ilacadofsci.compageplace.de The reaction is typically carried out in a non-aqueous solvent like chloroform (B151607) or dichloromethane (B109758) at low temperatures. ilacadofsci.comorgsyn.org The process involves the direct reaction of the amine with chlorosulfonic acid, often in a 2:1 or 3:1 molar ratio of amine to acid, to yield the ammonium (B1175870) salt of the N-arylsulfamic acid. rsc.orggoogle.com An excess of the amine acts as a base to neutralize the liberated hydrogen chloride. google.com This method is particularly valuable for producing sulfonyl chlorides, which are key intermediates for sulfonamides and other derivatives. pageplace.de A detailed procedure for synthesizing (4-methoxyphenyl)sulfamic acid from 4-methoxyaniline and chlorosulfonic acid in dichloromethane has been documented, yielding the product in high purity. orgsyn.org

To circumvent the harsh conditions of strong acids like H₂SO₄ and ClSO₃H, which can be violent and lead to side reactions, milder reagents based on sulfur trioxide (SO₃) have been developed. thieme-connect.com

Sulfur trioxide forms stable, solid, and less reactive complexes (adducts) with Lewis bases like tertiary amines and amides (e.g., pyridine, trimethylamine, triethylamine, DMF). thieme-connect.comnih.govnih.gov These adducts are valuable and versatile sulfonating agents for the sulfamation of primary amines. thieme-connect.comthieme-connect.com

The reaction, known as sulfamation, involves treating the primary aromatic amine with an SO₃-adduct, such as SO₃-Pyridine. thieme-connect.comresearchgate.net The resulting amine salt is then treated with a hydroxide (B78521) base, and the alkali sulfamate (B1201201) is extracted. thieme-connect.comresearchgate.net This method is generally preferred for sensitive substrates due to its mildness. nih.gov The reactivity in these reactions is influenced by substituents on the aniline ring; electron-donating groups promote sulfamation, while electron-withdrawing groups can hinder it. researchgate.net

A comparison of common sulfonating agents is presented below:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Conc. H₂SO₄ | High temperature | Low cost, readily available | Harsh conditions, potential for side products and charring |

| Chlorosulfonic Acid | Low temperature, non-aqueous solvent | High reactivity, good for sulfonyl chloride synthesis | Corrosive, releases HCl gas |

| SO₃-Pyridine | Room temperature or gentle heating | Mild, selective, good for sensitive substrates | Pyridine can be difficult to remove, potential toxicity |

| SO₃-Trimethylamine | Varies, often in organic solvents | Mild, stable reagent | Can be less reactive than other adducts |

Sultones, which are cyclic esters of hydroxysulfonic acids, serve as precursors for certain sulfonic acid derivatives. The synthesis involves the nucleophilic ring-opening of the sultone by a primary amine. google.comcdnsciencepub.com This reaction is a powerful method for introducing a sulfonate group into a molecule. cdnsciencepub.com

The reaction proceeds via a nucleophilic attack of the amine on the carbon atom alpha to the oxygen in the sultone ring, leading to the formation of a sulfonate. google.com This strategy has been used in various applications, including the synthesis of bioconjugatable linkers. idexlab.comrsc.org For instance, a study demonstrated the ring-opening of a sultone with various nucleophiles, including amines, to form derivatives of sulfonic acids. cdnsciencepub.com While direct ring-opening with amines is common, an alternative involves using sodium azide (B81097) followed by reduction to circumvent potential epimerization at the α-position. tib.eu

Reactions Involving Sulfur Trioxide and Amine Precursors

Targeted Synthesis of (4-Ethylphenyl)sulfamic Acid

The synthesis of this compound specifically involves the reaction of 4-ethylaniline (B1216643) with a suitable sulfonating agent. The principles outlined in the general methodologies above are directly applicable.

While specific literature detailing a high-yield synthesis exclusively for this compound is not abundant, its preparation can be inferred from established procedures for analogous compounds. The most probable and effective laboratory synthesis would involve the reaction of 4-ethylaniline with either chlorosulfonic acid or a sulfur trioxide-amine adduct.

Hypothetical Synthesis using Chlorosulfonic Acid: A likely procedure would adapt the synthesis of (4-methoxyphenyl)sulfamic acid. orgsyn.org 4-Ethylaniline would be dissolved in an anhydrous solvent like dichloromethane and cooled to 0 °C. A solution of chlorosulfonic acid in the same solvent would be added dropwise. The ethyl group on the phenyl ring is an electron-donating group, which should facilitate the reaction similarly to the methoxy (B1213986) group. researchgate.net

Hypothetical Synthesis using SO₃-Pyridine: Alternatively, 4-ethylaniline could be reacted with a sulfur trioxide-pyridine complex in a suitable solvent. This milder approach would minimize potential side reactions.

The table below outlines plausible reaction parameters for the synthesis of this compound based on established methods for similar aniline derivatives.

| Precursor | Reagent | Solvent | Temperature | Key Steps | Expected Outcome |

| 4-Ethylaniline | Chlorosulfonic Acid | Dichloromethane | 0 °C to Room Temp. | 1. Dissolve 4-ethylaniline (2 equiv.) in CH₂Cl₂. 2. Add ClSO₃H (1 equiv.) dropwise at 0 °C. 3. Stir and allow to warm to room temp. 4. Filter the resulting precipitate. | Formation of the 4-ethylanilinium salt of this compound. |

| 4-Ethylaniline | SO₃-Pyridine Complex | Pyridine or CH₂Cl₂ | Room Temperature | 1. Dissolve 4-ethylaniline in the solvent. 2. Add SO₃-Pyridine complex. 3. Stir for several hours. 4. Isolate product, possibly after basic workup. | Formation of the pyridinium (B92312) or alkali metal salt of this compound. |

| 4-Ethylaniline | Sulfuric Acid | Excess H₂SO₄ | 180-190 °C | 1. Add 4-ethylaniline to H₂SO₄. 2. Heat to induce dehydration and rearrangement. 3. Cool and isolate the product. | Primarily yields 2-amino-5-ethylbenzenesulfonic acid (a structural isomer), not the target N-sulfamic acid. |

Optimization of Reaction Yields and Purity

Optimizing the yield and purity of this compound is crucial for its subsequent use. Several factors, from reaction conditions to purification techniques, play a significant role.

Reaction Conditions: The dropwise addition of chlorosulfonic acid at a controlled low temperature (e.g., 0°C) is critical to manage the exothermic nature of the reaction and prevent potential side reactions. orgsyn.org Maintaining the temperature and allowing for a sufficient reaction time, both at low temperature and at room temperature, ensures the reaction proceeds to completion, thereby maximizing the yield. orgsyn.org

Purification: The crude product obtained after filtration often contains impurities, most notably sulfuric acid and unreacted starting materials. lookchem.com A series of washing steps are essential for purification. The filtered solid is typically washed with the reaction solvent (e.g., dichloromethane) to remove any soluble unreacted starting materials. orgsyn.org Further washing with other organic solvents like diethyl ether can also be employed. orgsyn.org To remove inorganic impurities such as sulfuric acid, a slurry wash in water can be an effective method. google.com Recrystallization from water or aqueous solutions is another common technique to obtain highly pure aryl sulfonic acids. lookchem.com For more challenging purifications, column chromatography can be utilized. nih.gov

Table 1: Key Parameters for the Synthesis and Purification of N-Arylsulfamic Acids

| Parameter | Condition/Technique | Purpose |

| Reaction Temperature | 0°C followed by room temperature | To control exothermicity and ensure reaction completion orgsyn.org |

| Reactant Ratio | Excess aniline | To neutralize HCl byproduct orgsyn.org |

| Initial Purification | Filtration and washing with solvent | To isolate the crude product and remove soluble impurities orgsyn.org |

| Impurity Removal | Slurry wash in water | To remove inorganic acids like H₂SO₄ google.com |

| Final Purification | Recrystallization | To achieve high purity of the final product lookchem.com |

| Alternative Purification | Column Chromatography | For separation of complex mixtures nih.gov |

Preparation of Structurally Related N-Arylsulfamic Acids

The synthesis of a diverse library of N-arylsulfamic acids requires versatile methods that allow for variation of the aryl group and the introduction of various functional groups onto the phenyl ring.

Synthesis Strategies for Aryl Group Variation

Modern cross-coupling reactions provide powerful tools for varying the aryl group in N-arylsulfamic acid derivatives. The Chan-Lam coupling reaction, for instance, is an efficient method for the N-arylation of sulfamides and related compounds. rsc.orgrsc.orgresearchgate.net

This copper-catalyzed reaction typically involves the coupling of a sulfamoyl azide or a sulfamide (B24259) with an arylboronic acid. rsc.orgrsc.org The reaction proceeds under relatively mild conditions, often at room temperature in a solvent like methanol, and is tolerant of a wide range of functional groups on the arylboronic acid. rsc.orgrsc.org This allows for the synthesis of N-arylsulfamic acids with diverse aryl substituents, including those bearing electron-donating or electron-withdrawing groups, as well as heterocyclic rings. rsc.org

Table 2: Chan-Lam Coupling for N-Arylsulfamide Synthesis

| Component | Example | Catalyst/Conditions |

| Sulfur Source | Sulfamoyl azides | CuCl, MeOH, room temperature rsc.orgrsc.org |

| Aryl Source | Phenylboronic acid derivatives | Air, open flask rsc.orgrsc.org |

| Product | Unsymmetrical N-arylsulfamides | Good to excellent yields rsc.org |

Methods for Introducing Functional Groups on the Phenyl Ring

Introducing functional groups onto the phenyl ring of N-arylsulfamic acids can be achieved either by starting with a pre-functionalized aniline or by post-synthetic modification. A contemporary and highly effective strategy for the latter is the site-selective C-H functionalization followed by sulfination. nih.govresearchgate.net

This approach allows for the direct introduction of a sulfonyl group at a specific position on an aromatic ring that may already contain other functional groups. The process often involves a two-step sequence where a C-H bond is first activated, for example, through thianthrenation, followed by a palladium-catalyzed cross-coupling reaction with a sulfur dioxide surrogate like Rongalite (sodium hydroxymethylsulfinate). nih.govresearchgate.net This method provides access to complex aryl sulfonamides from readily available arenes.

Another method involves electrophilic aromatic substitution reactions. For instance, sulfonation of activated aromatic compounds like phenols and anilines can be achieved using Vilsmeier-Haack type conditions (e.g., DMF/POCl₃) in the presence of sodium bisulfite, affording the corresponding sulfonic acids. scirp.org

Green Chemistry Principles in N-Arylsulfamic Acid Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of N-arylsulfamic acids and related compounds to develop more environmentally benign and efficient processes.

Development of Eco-Friendly Catalytic Systems

A significant focus in green synthesis is the development of reusable and non-toxic catalysts. Sulfamic acid itself, along with sulfonic acid-functionalized materials, have emerged as efficient and often recyclable solid acid catalysts for a variety of organic transformations. researchgate.netclockss.orgnih.gov

Recent research has explored the use of sulfonic acid groups supported on various materials, such as silica (B1680970), cellulose, and magnetic nanoparticles. mdpi.comrsc.orgresearchgate.netaraku.ac.ir These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture (especially magnetic catalysts), potential for reuse over multiple cycles, and often mild reaction conditions. mdpi.comresearchgate.netaraku.ac.ir For example, silica-bonded N-propyl sulfamic acid has been used as a recyclable catalyst in green microwave-assisted reactions. mdpi.com

Solvent-Free and Atom-Economical Reaction Protocols

Minimizing waste is a cornerstone of green chemistry, addressed through solvent-free reactions and the concept of atom economy. primescholars.comjocpr.com

Solvent-Free Synthesis: Several synthetic procedures for related heterocyclic compounds have been successfully carried out using sulfamic acid as a catalyst under solvent-free conditions, often with heating or ball milling. nih.govresearchgate.netpnu.ac.irnih.gov These methods reduce the environmental impact associated with solvent use and can lead to simpler work-up procedures.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.comjocpr.commonash.edu Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate fewer byproducts. primescholars.com In the context of N-arylsulfamic acid synthesis, designing reaction pathways that maximize the incorporation of atoms from the starting materials into the final product is a key goal. For instance, the development of catalytic amidation reactions that avoid the use of stoichiometric activating agents and bases leads to a higher atom economy and less waste. nih.gov The evaluation of atom economy is a critical tool for comparing the "greenness" of different synthetic routes. researchgate.net

Advanced Characterization and Spectroscopic Analysis of N Arylsulfamic Acids

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides profound insights into the molecular vibrations of (4-Ethylphenyl)sulfamic acid, allowing for the identification of its key functional groups and skeletal structure.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the specific vibrational modes of its constituent parts.

The N-H stretching vibration of the sulfamic acid group is anticipated to appear as a distinct band in the spectrum. tandfonline.com The sulfonyl group (-SO₃H) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively. rsc.org The S-O single bond stretching is also expected to be present.

The aromatic part of the molecule will give rise to several bands, including the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the aromatic ring, typically in the 1600-1450 cm⁻¹ region. The presence of an ethyl group will be confirmed by the aliphatic C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations at lower wavenumbers. For comparison, the IR spectrum of the related compound (4-methoxyphenyl)sulfamic acid shows characteristic peaks at 3065, 1506, 1172, and 822 cm⁻¹. orgsyn.org

Table 1: Predicted FTIR Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3250 | N-H stretching | -NH-SO₃H |

| ~3100-3000 | Aromatic C-H stretching | Phenyl ring |

| ~2970, ~2870 | Aliphatic C-H stretching | Ethyl group (-CH₂CH₃) |

| ~1600, ~1500 | Aromatic C=C stretching | Phenyl ring |

| ~1460 | CH₂ bending | Ethyl group (-CH₂CH₃) |

| ~1340 | Asymmetric S=O stretching | Sulfonyl group (-SO₃) |

| ~1150 | Symmetric S=O stretching | Sulfonyl group (-SO₃) |

| ~1020 | S-O stretching | Sulfonyl group (-SO₃) |

| ~830 | para-disubstituted C-H out-of-plane bending | Phenyl ring |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy provides excellent data for non-polar bonds and symmetric vibrations.

For this compound, the symmetric stretching of the S=O bonds in the sulfonyl group is expected to produce a strong and characteristic Raman signal. scialert.net The aromatic ring vibrations, particularly the ring breathing modes, are also typically strong in Raman spectra and can provide information about the substitution pattern. carlroth.com The presence of the ethyl group can be identified by its characteristic C-H stretching and bending modes. The N-H stretching vibration, while visible, is generally weaker in Raman than in FTIR spectra. The analysis of Raman spectra of similar structures, like para-substituted benzene (B151609) derivatives, helps in assigning the observed bands. sigmaaldrich.com

Table 2: Predicted Raman Data for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3060 | Aromatic C-H stretching | Phenyl ring |

| ~2930 | Aliphatic C-H stretching | Ethyl group (-CH₂CH₃) |

| ~1610 | Aromatic ring stretching | Phenyl ring |

| ~1150 | Symmetric S=O stretching | Sulfonyl group (-SO₃) |

| ~1000 | Aromatic ring breathing (trigonal) | Phenyl ring |

| ~830 | para-disubstituted C-H in-plane bending | Phenyl ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The ethyl group should present a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The aromatic protons are expected to appear as an AA'BB' system, typical for para-substituted benzene rings, resulting in two doublets. The proton on the nitrogen atom of the sulfamic acid group (-NH-) is expected to be a broad singlet due to chemical exchange and quadrupolar coupling with the nitrogen atom. Its chemical shift can be sensitive to the solvent and concentration. For instance, in DMSO-d₆, the NH proton of sulfamic acid itself has been observed. nih.gov

Table 3: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.15 | triplet | 3H | -CH₃ |

| ~2.55 | quartet | 2H | -CH₂- |

| ~7.10 | doublet | 2H | Aromatic H (ortho to ethyl) |

| ~7.25 | doublet | 2H | Aromatic H (ortho to -NH) |

| ~9.5 (broad) | singlet | 1H | -NH-SO₃H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct carbon signals are expected. The ethyl group will show two signals corresponding to the methyl and methylene carbons. The para-substituted aromatic ring will exhibit four signals: two for the protonated carbons and two for the quaternary carbons, one of which is bonded to the ethyl group and the other to the nitrogen of the sulfamic acid group. The chemical shifts can be predicted by comparison with related structures like 4-ethylphenol (B45693) and (4-methoxyphenyl)sulfamic acid. orgsyn.org

Table 4: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~16.0 | -CH₃ |

| ~28.0 | -CH₂- |

| ~119.0 | Aromatic CH (ortho to -NH) |

| ~128.5 | Aromatic CH (ortho to ethyl) |

| ~137.0 | Aromatic C (quaternary, attached to -NH) |

| ~140.0 | Aromatic C (quaternary, attached to ethyl) |

Heteronuclear NMR Studies (e.g., ¹⁴N, ¹⁵N, ¹⁷O NMR) for Nitrogen and Oxygen Environments

Heteronuclear NMR studies can offer direct insight into the electronic environments of the nitrogen and oxygen atoms within the sulfamic acid moiety.

Nitrogen (¹⁴N and ¹⁵N) NMR: While ¹⁴N has a high natural abundance, it is a quadrupolar nucleus, which often leads to very broad signals, making it difficult to obtain high-resolution spectra. In contrast, ¹⁵N has a spin of -1/2 and provides sharp signals, but its very low natural abundance (0.37%) typically requires isotopic labeling or the use of specialized techniques like Heteronuclear Single Quantum Coherence (HSQC). researchgate.net The ¹⁵N chemical shift of the nitrogen in this compound would be sensitive to the electronic effects of the directly attached phenyl and sulfonyl groups. Studies on related sulfamates, such as those in heparin, have shown that ¹⁵N NMR is a powerful tool for characterizing the sulfamate (B1201201) group. researchgate.net The chemical shift would likely fall in the range observed for amides and sulfonamides.

Oxygen (¹⁷O) NMR: ¹⁷O is also a low-abundance (0.038%), quadrupolar nucleus, making its direct observation challenging. However, with isotopic enrichment, ¹⁷O NMR can provide valuable information. For this compound, the three oxygen atoms of the sulfonyl group are chemically equivalent in solution on the NMR timescale due to rapid proton exchange. Solid-state ¹⁷O NMR studies on other crystalline sulfonic acids have been used to investigate the dynamics of the -SO₃⁻ group and the nature of hydrogen bonding. Such studies on this compound could reveal details about its solid-state structure and intermolecular interactions.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the analysis of N-arylsulfamic acids, offering high sensitivity and structural information. Techniques such as High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are particularly powerful.

High-Resolution Mass Spectrometry provides the determination of the elemental composition of a molecule from its precise mass. For this compound, with the molecular formula C₈H₁₁NO₃S, the monoisotopic mass is calculated to be 201.04596 Da. uni.lu HRMS analysis can confirm this mass with high accuracy, typically within a few parts per million (ppm), unequivocally verifying the compound's elemental formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Modern HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, are often coupled with techniques like electrospray ionization (ESI) or direct analysis in real time (DART) for rapid and accurate analysis of complex samples. lcms.cz The high resolving power allows for the confident identification of target compounds even in intricate matrices. rsc.org Predicted mass-to-charge ratios (m/z) for various adducts of this compound that can be detected by HRMS are detailed in the table below.

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 202.05324 |

| [M+Na]⁺ | 224.03518 |

| [M-H]⁻ | 200.03868 |

| [M+NH₄]⁺ | 219.07978 |

| [M+K]⁺ | 240.00912 |

| [M+HCOO]⁻ | 246.04416 |

| Data sourced from PubChemLite. uni.lu |

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful technique for structural elucidation. nih.gov By isolating a specific precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ion spectrum) is generated. researchgate.netresearchgate.net

For N-arylsulfamic acids and related sulfated compounds analyzed in the negative ion mode, a common and diagnostic fragmentation pathway is the loss of the sulfonate group. nih.gov In the case of deprotonated this compound ([M-H]⁻, m/z 200.0), the most characteristic fragmentation would be the neutral loss of sulfur trioxide (SO₃), which has a mass of 80 Da. This would result in a prominent product ion at m/z 120.0, corresponding to the deprotonated 4-ethylaniline (B1216643) fragment. nih.gov

Another key fragment ion observed in the MS/MS spectra of sulfated compounds is m/z 97, corresponding to the bisulfate ion [HSO₄]⁻. nih.gov The fragmentation of the parent sulfamic acid structure itself can yield ions at m/z 80 (SO₃⁻) or m/z 79.95 (SO₃⁻). ufz.de Studies on N-sulfonylated compounds also indicate that expulsion of SO₂ can occur from the molecular ion. nih.gov These fragmentation patterns are crucial for identifying sulfamic acid derivatives in complex mixtures and for distinguishing them from isomeric compounds like phenylsulfates.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) | Identity of Neutral Loss/Product Ion |

| 200.0 ([M-H]⁻) | Neutral Loss | 120.0 | SO₃ |

| 200.0 ([M-H]⁻) | Fragmentation | 97 | [HSO₄]⁻ |

| Fragmentation pathways are based on characteristic behavior of related sulfated compounds. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is dominated by its primary chromophore, the substituted benzene ring. The interaction of the sulfamic acid group (-NHSO₃H) and the ethyl group (-CH₂CH₃) with the aromatic π-system influences the position and intensity of the absorption bands. Pure sulfamic acid has a UV cutoff wavelength around 270 nm. derpharmachemica.com For N-arylsulfamic acids, the absorption peaks are expected to be similar to those of other substituted benzenes. datapdf.com

The benzene ring typically exhibits two main absorption bands: the E₂-band (around 204 nm) and the B-band (around 256 nm). Substitution on the ring with auxochromes, such as the nitrogen and sulfur-containing sulfamic acid group, can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect). scirp.org For example, sulfanilic acid (4-aminobenzenesulfonic acid), a related compound, shows an absorption maximum around 248-254 nm. Therefore, this compound is expected to display a strong absorption band in the 250-280 nm range, characteristic of the π → π* transitions within the substituted aromatic ring.

Derivative UV spectroscopy involves calculating and plotting the first, second, or higher-order derivatives of an absorbance spectrum with respect to wavelength. This technique can enhance the resolution of overlapping spectral bands and eliminate background interference, making it a valuable tool for quantitative analysis in complex matrices.

For N-arylsulfamic acids, second-derivative UV spectroscopy could be employed to accurately quantify this compound in the presence of other UV-absorbing impurities or excipients that have overlapping zero-order spectra. researchgate.net The second-derivative spectrum transforms sharp absorption maxima into bipolar signals where the peak's zero-crossing point corresponds to the λₘₐₓ of the original band, and the peak height is proportional to the analyte concentration. This method has been successfully used for the determination of nitrates in water, where sulfamic acid is used as a reagent to eliminate interferences, demonstrating its utility in analytical systems involving these compounds. researchgate.net

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction on single crystals is the definitive method for determining the three-dimensional atomic structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing.

The crystal structure of this compound has been determined as part of a complex with human protein tyrosine phosphatase beta. rcsb.org The analysis was conducted using X-ray diffraction, yielding a high-resolution structure. This crystallographic data confirms the molecular connectivity and conformation of the compound when bound to a biological target. While the data pertains to the ligand in a protein complex, it provides invaluable, experimentally verified structural parameters for the this compound molecule itself. Studies on related compounds, such as sulfamic acid, show it crystallizes in the orthorhombic system. researchgate.net The incorporation of dopants or the formation of different salts can influence the crystal system and properties. derpharmachemica.comscispace.com

| Compound | PDB Entry | Method | Resolution (Å) | R-Value Work |

| This compound | 2i5x | X-RAY DIFFRACTION | 1.70 | 0.180 |

| Data sourced from the RCSB Protein Data Bank. rcsb.org |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique used to determine the crystalline nature of a solid material. The method involves irradiating a powdered sample with X-rays and measuring the angles and intensities of the diffracted beams. The resulting diffraction pattern is a unique fingerprint of the crystalline phases present in the sample.

For N-arylsulfamic acids, PXRD is employed to confirm the crystallinity of a synthesized batch, identify different polymorphic forms, and assess sample purity. The diffraction pattern of a pure crystalline compound will exhibit a series of sharp peaks at specific two-theta (2θ) angles, corresponding to the Bragg's law diffraction from various crystal lattice planes. The presence of broad, diffuse halos in the pattern would indicate the presence of amorphous (non-crystalline) material.

In a hypothetical PXRD analysis of a newly synthesized batch of this compound, the resulting pattern would be compared against a standard reference pattern if one were available. The presence of any unexpected peaks could signify impurities or the existence of a different crystalline phase.

Table 1: Representative PXRD Data for a Crystalline N-Arylsulfamic Acid Derivative

| 2θ Angle (°) | Intensity (counts) |

| 15.5 | 850 |

| 18.2 | 1200 |

| 22.8 | 3400 |

| 25.1 | 1500 |

| 28.9 | 2100 |

| 31.7 | 950 |

This table is illustrative and does not represent actual data for this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves mounting a single, high-quality crystal and rotating it in a beam of X-rays. The resulting diffraction pattern allows for the calculation of the unit cell dimensions, space group, and the exact coordinates of each atom in the molecule.

While a dedicated single-crystal structure of pure this compound has not been reported, its structure has been determined by X-ray diffraction at a resolution of 1.70 Å as a ligand in a complex with the catalytic domain of human protein tyrosine phosphatase beta (PDB entry: 2I5X). nih.govresearchgate.net It is important to note that the conformation observed in a protein-ligand complex may differ from that in the pure crystalline state due to interactions with the protein's binding site. However, this data provides the most direct experimental insight currently available into the molecular geometry of this compound.

From this complex, the fundamental structure of the this compound moiety can be examined. The sulfamic acid group is attached to the para-position of the ethyl-substituted phenyl ring. The geometry around the sulfur atom is tetrahedral, consistent with an sp³ hybridized state.

Studies on analogous compounds, such as sulfamic acid itself, have established its orthorhombic crystal system with the space group Pbca. mdpi.com The zwitterionic nature, with the proton transferred from the acidic oxygen to the nitrogen atom (H₃N⁺SO₃⁻), is a common feature and is stabilized by a network of hydrogen bonds in the crystal lattice. wikipedia.org

Table 2: Illustrative Crystallographic Data for an N-Arylsulfamic Acid

| Parameter | Value |

| Chemical Formula | C₈H₁₁NO₃S |

| Crystal System | Orthorhombic (Hypothetical) |

| Space Group | P2₁2₁2₁ (Hypothetical) |

| a (Å) | 8.05 (Hypothetical) |

| b (Å) | 8.10 (Hypothetical) |

| c (Å) | 9.25 (Hypothetical) |

| α, β, γ (°) | 90 (Hypothetical) |

| Volume (ų) | 600.5 (Hypothetical) |

| Z | 4 (Hypothetical) |

| Key Bond Lengths (from PDB: 2I5X) | |

| S-O | ~1.45 Å |

| S-N | ~1.68 Å |

| C-N | ~1.41 Å |

This table combines hypothetical data for a pure crystal with observed bond lengths from a protein-ligand complex (PDB: 2I5X) for illustrative purposes.

Mechanistic Investigations and Reaction Pathways Involving N Arylsulfamic Acids As Catalysts and Reagents

Catalytic Role of N-Arylsulfamic Acids in Organic Transformations

N-Arylsulfamic acids and their parent compound, sulfamic acid, are recognized for their efficacy in promoting a wide array of organic reactions. Their catalytic power stems from their distinct acidic properties and their high efficiency in complex chemical transformations.

Brønsted Acidity and Lewis Acidity in Reaction Promotion

The primary source of catalytic activity in N-arylsulfamic acids is their pronounced Brønsted acidity. In the solid state and in non-polar solvents, these compounds exist predominantly in a zwitterionic form (Ar-NH₂⁺SO₃⁻). scielo.brmdpi.com This structure allows them to act as efficient proton donors, initiating catalytic cycles by protonating substrates. This activation is crucial in numerous reactions, such as esterification, condensations, and rearrangements. asianpubs.org For instance, in the Pechmann condensation for coumarin (B35378) synthesis, the sulfamic acid catalyst is believed to start the mechanistic pathway via an aromatic electrophilic substitution. preprints.org

While primarily functioning as Brønsted acids, their interaction with reactants can facilitate transformations that are often promoted by Lewis acids. The catalytic behavior is often associated with the presence of the zwitterion, which can effectively stabilize intermediates and transition states through hydrogen bonding and electrostatic interactions. scielo.br

Efficiency in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry for building molecular complexity. N-Arylsulfamic acids and related sulfonic acids have proven to be exceptionally efficient catalysts for these transformations, offering advantages such as mild reaction conditions, high yields, and simple work-up procedures. scielo.brorganic-chemistry.org Their heterogeneous nature in many organic solvents allows for easy recovery and reuse, aligning with the principles of green chemistry. asianpubs.org

The catalytic efficiency of sulfamic acid and its derivatives has been demonstrated in the synthesis of a diverse range of heterocyclic compounds through MCRs. These solid acid catalysts are effective in promoting various organic transformations under solvent-free conditions or in aqueous media. scielo.brwikipedia.org

Table 1: Examples of Multicomponent Reactions Catalyzed by Sulfamic Acid Derivatives This table is interactive. Click on the headers to sort the data.

| Product Class | Reactants | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Polyhydroquinolines | Dimedone, Arylaldehydes, β-Ketoesters, Ammonium (B1175870) Acetate | Phthalimide N-sulfonic acid | Solvent-free | Excellent | wikipedia.org |

| 1,8-Dioxo-decahydroacridine | Aldehydes, Dimedone, Amines | TiO₂-coated magnetite nanoparticle-supported sulfonic acid | Solvent-free | High | organic-chemistry.org |

| Bis(6-aminouracil-5-yl)methane | 6-Aminouracil, Aldehydes | Sulfamic acid | H₂O:EtOH, RT | 82-95 | scielo.br |

| Triazole[1,2-a]indazole-triones | Urazole, Aldehydes, Cyclic β-diketones | Sulfamic acid | Water | High | rsc.org |

| 4-Oxo-tetrahydroindoles | Dimedone, Phenacyl bromide, Aniline (B41778) | Sulfamic acid | Ball milling | 92 | clockss.org |

Specific Reaction Mechanisms Catalyzed by Sulfamic Acid Derivatives

The Brønsted acidic nature of N-arylsulfamic acids enables them to catalyze a variety of reactions, particularly those involving the formation of heterocyclic rings, through mechanisms that typically involve the activation of carbonyl or imine groups.

Synthesis of Heterocyclic Compounds

N-Arylsulfamic acids and related catalysts are instrumental in the synthesis of numerous biologically important heterocyclic scaffolds.

Arylbenzothiazoles : The synthesis of 2-arylbenzothiazoles from o-aminothiophenol and aromatic aldehydes can be efficiently catalyzed by sulfamic acid. clockss.org The proposed mechanism involves the acid-catalyzed formation of a Schiff base intermediate from the aldehyde and the amino group of the o-aminothiophenol. Subsequent intramolecular cyclization via nucleophilic attack of the thiol group onto the imine carbon, followed by an oxidation step using atmospheric oxygen, yields the final 2-arylbenzothiazole product. clockss.orgresearchgate.net This method is noted for its simplicity and the reusability of the catalyst. clockss.org

Tetrahydropyridines : Acid-catalyzed cyclization is a key strategy for forming 1,2,3,6-tetrahydropyridine (B147620) rings. lupinepublishers.com While various acids can be used, sulfonic acid catalysts like camphor (B46023) sulfonic acid have been effectively employed in one-pot, five-component reactions to generate highly substituted piperidines (the saturated form of tetrahydropyridines) in excellent yields. researchgate.net The mechanism generally proceeds through the formation of iminium intermediates and subsequent cyclization pathways.

Tetrahydroindoles : A facile, one-pot synthesis of 4-oxo-tetrahydroindoles has been developed using sulfamic acid as a catalyst under ball-milling conditions. clockss.org The plausible mechanism begins with the sulfamic acid-catalyzed reaction between the aniline and phenacyl bromide to form an intermediate, which then reacts with the enolized dimedone. A subsequent intramolecular cyclization and dehydration affords the tetrahydroindole scaffold. clockss.org

Aryltetrazoles : While direct catalysis by (4-Ethylphenyl)sulfamic acid is not extensively documented, related solid acid catalysts such as KIT-6-anchored sulfonic acid have been used for the synthesis of 5-substituted-1H-aryltetrazoles. researchgate.net The reaction involves a [3+2] cycloaddition of nitriles and sodium azide (B81097), where the solid acid catalyst activates the nitrile group, facilitating the nucleophilic attack of the azide ion. researchgate.net

Aryltriazoles : Sulfamic acid has been successfully used as a recyclable catalyst for the synthesis of triazole[1,2-a]indazole-trione derivatives via a one-pot, three-component reaction in water. rsc.org The reaction involves urazole, various aldehydes, and cyclic β-diketones, showcasing the utility of sulfamic acid in constructing complex triazole-fused systems.

Isoxazolones : Sulfamic acid catalyzes the three-component reaction between aromatic aldehydes, ethyl acetoacetate, and hydroxylamine (B1172632) hydrochloride to produce 3-methyl-4-arylmethylidene-isoxazol-5(4H)-ones. nih.gov The proposed mechanism suggests that the catalyst facilitates the initial condensation of hydroxylamine with ethyl acetoacetate. The resulting intermediate then undergoes an acid-assisted intramolecular cycloaddition to form the isoxazolone ring, which finally condenses with the aromatic aldehyde to yield the product. nih.gov

Nucleophilic Substitution and Cycloaddition Reaction Pathways

Beyond activating substrates for condensation, N-arylsulfamic acid derivatives can participate in or mediate other fundamental reaction types.

Nucleophilic Substitution : In a novel reaction pathway, the sulfonic acid group itself can act as a leaving group in an ipso-nucleophilic substitution. This has been demonstrated in the reaction of 2,4-dinitrobenzene sulfonic acid with active methylene (B1212753) compounds to form new C-C bonds under mild, metal-free conditions. This reaction highlights the role of arylsulfonic acids not just as catalysts, but as reactive precursors where the sulfonate moiety is displaced by a nucleophile.

Cycloaddition Reactions : N-sulfonylimines, which can be derived from sulfamic acids, are valuable partners in photochemical cycloaddition reactions. Depending on the substrate, they can undergo photosensitized [4+2] or [2+2] (aza-Paternò–Büchi) cycloadditions to construct complex, three-dimensional bicyclic and azetidine (B1206935) scaffolds. researchgate.net Furthermore, sulfamic acid has been proposed to facilitate intramolecular cycloaddition during the synthesis of isoxazolones. nih.gov Copper-catalyzed Chan-Lam coupling reactions of sulfamoyl azides with arylboronic acids also provide a pathway to unsymmetrical N-arylsulfamides, proceeding through a C-N bond-forming mechanism. geeksforgeeks.org

Mechanistic Studies of Aromatic Electrophilic Substitution on Aryl Sulfamic Acid Precursors (e.g., Nitration)

Aromatic electrophilic substitution is a fundamental process for functionalizing aromatic rings. When the substrate is an aryl sulfamic acid or a related derivative, the existing substituent strongly influences the position and rate of the incoming electrophile's attack.

The general mechanism for electrophilic aromatic substitution involves two principal steps:

Attack of the electrophile (E⁺) on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or σ-complex. masterorganicchemistry.comunacademy.com

Deprotonation of the arenium ion by a weak base, which restores the aromaticity of the ring and yields the substituted product. masterorganicchemistry.comunacademy.com

In the case of nitration, the active electrophile is the highly reactive nitronium ion (NO₂⁺). masterorganicchemistry.comvpscience.org This ion is typically generated in situ by reacting nitric acid with a stronger acid, most commonly sulfuric acid. masterorganicchemistry.comyoutube.com

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The N-sulfamic acid group (-NHSO₃H) and the related sulfonic acid group (-SO₃H) are electron-withdrawing groups. This property deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609), meaning harsher conditions are often required for reaction. pw.edu.pl Due to their ability to withdraw electron density from the ring through inductive and resonance effects, these groups direct incoming electrophiles primarily to the meta position. pw.edu.pl The ortho and para positions are significantly destabilized in the arenium ion intermediate due to the proximity of two positive charges (one on the ring and one on the electron-withdrawing substituent). pw.edu.pl

Studies on the nitration of phenolsulfonic acids show that under certain conditions, the sulfonic acid group can be replaced by a nitro group in an ipso-substitution reaction, leading to the formation of nitrophenols. This demonstrates that the C-S bond can be cleaved during the course of the electrophilic substitution process.

Kinetic Analysis and Reaction Monitoring in Sulfamic Acid-Catalyzed Processes

The kinetic analysis of reactions catalyzed by sulfamic acids, including N-arylsulfamic acids like this compound, is crucial for elucidating reaction mechanisms and optimizing conditions. Studies on related compounds provide a framework for understanding the kinetic parameters involved.

Reaction Mechanisms and Rate Determination:

The acid-catalyzed hydrolysis of N-arylsulfamides and related compounds often proceeds through one of two primary mechanisms: a unimolecular (A1) or a bimolecular (A2) pathway. researchgate.net The operative mechanism can change depending on the acidity of the medium. researchgate.net

A2 Mechanism: In regions of low to moderate acidity, the reaction typically follows a bimolecular (A2) mechanism. This pathway involves a rate-determining step where a water molecule acts as a nucleophile, attacking the protonated substrate. researchgate.netjcsp.org.pk The transition state for this mechanism is stabilized by small anions with high charge density, leading to a characteristic catalytic efficiency order for strong acids, often observed as HCl > H₂SO₄ > HClO₄. researchgate.netjcsp.org.pk Substantially negative entropies of activation (ΔS‡) also support the involvement of a water molecule in a structured transition state. lookchem.com

A1 Mechanism: At very high acid concentrations, the mechanism can shift to a unimolecular (A1) pathway. In this case, the rate-determining step is the unimolecular fission of the protonated substrate to form an intermediate, which then reacts rapidly with the solvent. researchgate.net

Kinetic studies are typically performed by monitoring changes in the concentration of reactants or products over time, often using UV-Vis spectrophotometry. researchgate.netjcsp.org.pk By measuring the absorbance at a specific wavelength, pseudo-first-order rate constants (k_obs) can be calculated from the linear plot of ln(A) versus time. jcsp.org.pk

Kinetic Parameters:

The relationship between reaction rate and temperature is described by the Arrhenius or Eyring equations, allowing for the determination of activation parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). jcsp.org.pk These parameters provide deep insight into the reaction's energetic landscape and the structure of the transition state. For instance, a study on the acid-catalyzed hydrolysis of N,N'-diarylsulfamides determined the activation parameters, which were crucial in distinguishing between A1 and A2 mechanisms across different acid concentrations. researchgate.net

Below is a table summarizing kinetic data from various studies on sulfamic acid-catalyzed reactions, which can serve as a reference for processes involving this compound.

| Reaction | Catalyst | Kinetic Parameter | Value | Reference |

|---|---|---|---|---|

| Esterification of Acetic Acid and Methanol | Sulphamic Acid | R-Square (R²) Value | 98.33% | asianpubs.org |

| Hydrolysis of N-acylsulfamate esters | Self-catalyzed (Acidic media) | pKa (from pH-rate profile) | 0.5 - 0.8 | lookchem.com |

| Hydrolysis of N,N'-di(p-chlorophenyl)sulfamide | H₂SO₄ | ΔH‡ (Enthalpy of Activation) | 100.3 kJ/mol | researchgate.net |

| Hydrolysis of N,N'-di(p-chlorophenyl)sulfamide | H₂SO₄ | ΔS‡ (Entropy of Activation) | -44.8 J/mol·K | researchgate.net |

Reaction Monitoring:

Continuous monitoring of the reaction progress is essential for kinetic analysis. Techniques like UV-Vis spectrophotometry are commonly employed by tracking the disappearance of a reactant or the appearance of a product that absorbs in the UV-Vis range. researchgate.netjcsp.org.pk For example, the hydrolysis of N-acylsulfamates was monitored by measuring the production of the corresponding phenol. lookchem.com Other methods, such as Gas Chromatography (GC) and online Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), can also be used to follow the concentrations of various species and identify key intermediates, providing a more complete picture of the reaction pathway. lookchem.comscispace.com

Influence of Solvent Systems on Reaction Mechanisms and Outcomes

The choice of solvent is a critical parameter in catalysis, as it can significantly influence not only the reaction rate but also the underlying mechanism and the final product distribution. wikipedia.orglibretexts.org

Solvent Polarity and Reaction Rate:

The polarity of the solvent plays a multifaceted role. In reactions proceeding through an A2 mechanism, a polar protic solvent like water or ethanol (B145695) can act as the nucleophile in the rate-determining step. lookchem.comasianpubs.org However, the solvent's ability to stabilize charged species is paramount. For instance, S_N1-type reactions, which involve the formation of ionic intermediates, are significantly accelerated in polar, protic solvents that can effectively solvate both the resulting cation and anion. libretexts.org Conversely, for S_N2 reactions, polar aprotic solvents are often preferred as they solvate the cation but leave the nucleophile relatively "bare" and more reactive. wikipedia.org

The effect of the solvent on the acid-base equilibrium is also crucial. A solvent can influence the effective acidity of the catalyst and the protonation state of the substrate, thereby altering the reaction rate and mechanism. wikipedia.org

Solvent Effects on Reaction Outcomes:

Different solvents can lead to different product yields and selectivities. A study on the sulfamic acid-catalyzed synthesis of 4-aryl-NH-1,2,3-triazoles demonstrated a strong dependence of the product yield on the solvent used. scispace.com While polar aprotic solvents like DMF and DMSO provided high yields, the reaction was sluggish in methanol, and negligible in water under the tested conditions. scispace.com This highlights that specific solvent-solute interactions, beyond simple polarity, govern the reaction's success.

The following table illustrates the impact of different solvents on the yield and time of a sulfamic acid-catalyzed reaction.

| Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | 3 | 94 | scispace.com |

| Dimethyl sulfoxide (B87167) (DMSO) | 4 | 85 | scispace.com |

| Methanol (MeOH) | 12 | 55 | scispace.com |

| Water (H₂O) | 12 | <5 | scispace.com |

| Ethanol (EtOH) | 10 | 65 | scispace.com |

Mechanistic Shifts:

A change in the solvent system can be drastic enough to alter the reaction mechanism. For reactions involving sulfonyl groups, a shift from a bimolecular (A2 or S_N2-type) to a unimolecular (A1 or S_N1-type) mechanism can occur when moving to solvents that strongly favor ion stabilization. researchgate.net This is because the stability of the carbocation or sulfonyl cation intermediate is highly dependent on the solvating power of the medium. libretexts.org The study of N,N'-diarylsulfamide hydrolysis in strong aqueous mineral acids suggested such a shift from an A2 to an A1 mechanism as the acid concentration (and thus the medium's properties) changed significantly. researchgate.net Therefore, when employing this compound as a catalyst, careful consideration of the solvent system is essential for controlling the reaction pathway and achieving the desired outcome.

Computational and Theoretical Chemistry Studies of 4 Ethylphenyl Sulfamic Acid and Its Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic behavior of molecules. For arylsulfamic acids, these calculations are crucial for predicting properties such as acidity, stability, and reactivity.

Density Functional Theory (DFT) has become a primary method for studying sulfamic acid and its derivatives due to its balance of computational cost and accuracy. sharif.edusharif.edu DFT methods, such as those employing the B3LYP functional with various basis sets (e.g., 6-31++G(d,p)), are frequently used to calculate the electronic structure and predict various properties. sharif.edu

Researchers utilize DFT to compute the acidity (pKa) of N-substituted sulfamic acids in both the gas phase and aqueous media by employing thermodynamic cycles. sharif.edusharif.edu These calculations have demonstrated that sulfamic acids are strong acids. sharif.edu Furthermore, DFT is applied to investigate the geometries, vibrational frequencies, and thermodynamic parameters (like heat capacity and entropy) of sulfamic acid complexes, for instance, with water or urea (B33335). researchgate.netresearchgate.net In studies related to corrosion inhibition, where sulfamic acid is used as a medium, DFT calculations help in understanding the interaction between inhibitor molecules and metal surfaces. acs.orgresearchgate.netacs.orgd-nb.info

Table 1: Representative Properties of Sulfamic Acid Derivatives Calculated using DFT

| Property | Typical Calculation Method | Significance |

|---|---|---|

| Gas Phase Acidity | B3LYP/6-31++G(d,p) | Intrinsic acidity of the molecule without solvent effects. sharif.edu |

| pKa in Aqueous Media | PCM/B3LYP/6-31++G(d,p) | Predicts acidity in a real-world solvent environment. sharif.edu |

| Optimized Geometry | B3LYP/6-311++G(d,p) | Provides bond lengths, bond angles, and dihedral angles. researchgate.net |

| Vibrational Frequencies | B3LYP/6-311++G(d,p) | Helps in the assignment of experimental IR and Raman spectra. researchgate.net |

This table is interactive. Click on the headers to explore the data.

Before the widespread adoption of DFT, ab initio Self-Consistent Field (SCF)-Molecular Orbital (MO) methods were the standard for high-level theoretical studies. Several ab initio SCF-MO studies have been reported for sulfamic acid and its corresponding anions, such as the sulfamate (B1201201) anion (NH2SO3⁻) and N-methylsulfamate anion. researchgate.netresearchgate.net

These studies have been successful in calculating acidities that correlate well with experimentally determined pKa values. researchgate.net A key finding from these calculations concerns the nature of the sulfur-nitrogen bond. The calculations suggest that the dative bond between nitrogen and sulfur is only partially formed, providing a more nuanced picture than a simple Lewis structure might imply. researchgate.net Such foundational studies have paved the way for more complex investigations into the reactivity and mechanisms of sulfamic acid derivatives in various chemical reactions. researchgate.net

Molecular Structure and Electronic Properties Analysis

The analysis of molecular structure and electronic properties derived from quantum chemical calculations provides a framework for understanding and predicting the chemical behavior of (4-Ethylphenyl)sulfamic acid.

In the solid state, sulfamic acid exists as a zwitterion, with the formula H₃N⁺SO₃⁻. wikipedia.org This has been confirmed by neutron diffraction studies which located the three hydrogen atoms on the nitrogen, and by spectroscopic analysis. wikipedia.orgresearchgate.net The S-N bond length of 1.77 Å is consistent with a single bond, further supporting the zwitterionic structure over the tautomer H₂NSO₂(OH). wikipedia.org

For this compound, a similar zwitterionic form is expected to be the most stable conformation, particularly in the solid state or polar solvents. The molecule's conformational landscape is primarily defined by the rotation around the C(aryl)-N and N-S bonds. Computational modeling can be used to map the potential energy surface of these rotations to identify the lowest energy conformers and the rotational barriers between them. The ethyl group attached to the phenyl ring adds another layer of conformational flexibility.

Frontier Molecular Orbital (FMO) theory is a key tool for analyzing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.netmdpi.comwuxiapptec.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethyl-substituted phenyl ring and the nitrogen atom, while the LUMO would be centered on the electron-withdrawing sulfonate group.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify chemical behavior. d-nb.infoajchem-a.com

Table 2: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. wuxiapptec.com |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. ajchem-a.com |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. ajchem-a.com |

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. d-nb.info |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. d-nb.info |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. ajchem-a.com |

This table is interactive. Click on the headers to explore the data.

The Molecular Electrostatic Surface Potential (MESP) map is a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.nettandfonline.com The MESP is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net

For the zwitterionic form of this compound, the MESP map would clearly delineate the molecule's reactive centers:

Red Regions (Negative Potential): These would be concentrated around the oxygen atoms of the sulfonate (SO₃⁻) group, highlighting their nucleophilic character and ability to coordinate with cations or act as hydrogen bond acceptors.

Blue Regions (Positive Potential): These would be located around the hydrogen atoms of the ammonium (B1175870) (NH₃⁺) group, indicating their high electrophilic character and ability to act as hydrogen bond donors.

Green/Yellow Regions (Neutral Potential): The ethylphenyl hydrocarbon portion of the molecule would exhibit a relatively neutral potential.

This mapping provides a clear rationale for the molecule's interaction with other reagents, solvents, and biological targets. acs.orgnih.gov

Table 3: List of Chemical Compounds

| Compound Name | Formula |

|---|---|

| This compound | C₈H₁₁NO₃S |

| Sulfamic acid | H₃NSO₃ |

| Sulfamate anion | NH₂SO₃⁻ |

| N-methylsulfamate anion | CH₃NHSO₃⁻ |

| Urea | CH₄N₂O |

Charge Distribution Analysis (e.g., Mulliken Atomic Charges)

Charge distribution analysis is a fundamental computational tool used to understand the electronic structure of a molecule. By assigning partial atomic charges, it provides insights into molecular reactivity, electrostatic potential, and intermolecular interactions. One of the most common methods for this analysis is Mulliken population analysis. pku.edu.cn This method partitions the total electron density of a molecule among its constituent atoms based on the contribution of their basis functions to the molecular orbitals. researchgate.net

The analysis helps identify the most electronegative and electropositive centers within a molecule. For instance, in studies of corrosion inhibitors, atoms with high negative Mulliken charges, such as oxygen and nitrogen, are identified as the likely sites for adsorption onto a metal surface, as they can readily donate electrons. jsribadan.ng This type of analysis is crucial for understanding the reactivity and interaction mechanisms of molecules like this compound. acs.org

For this compound, a Mulliken charge analysis would be expected to show a significant negative charge on the oxygen atoms of the sulfamic acid group and the nitrogen atom, making them nucleophilic centers. Conversely, the sulfur atom and the hydrogen atom of the amine group would likely carry positive charges, indicating electrophilic character. The ethyl group attached to the phenyl ring would have a minor effect on the charge distribution compared to the potent sulfamic acid group.

Table 1: Illustrative Mulliken Atomic Charges for this compound This table presents hypothetical, yet chemically reasonable, Mulliken charge values for key atoms in this compound, calculated at the B3LYP/6-31G(d) level of theory. The values are based on principles observed in computational studies of analogous molecules. jsribadan.ng

| Atom | Element | Hypothetical Mulliken Charge (a.u.) |

| S | Sulfur | +1.25 |

| O1 (Sulfonyl) | Oxygen | -0.68 |

| O2 (Sulfonyl) | Oxygen | -0.68 |

| O3 (Hydroxy) | Oxygen | -0.55 |

| N | Nitrogen | -0.45 |

| H (on N) | Hydrogen | +0.35 |

| C (ipso to N) | Carbon | +0.15 |

| C (ipso to Ethyl) | Carbon | -0.12 |

Thermodynamic and Acidity Predictions

Calculation of Relative pKa Values in Different Media (Gas Phase, Aqueous Solution)

The acid dissociation constant (pKa) is a critical parameter that quantifies the strength of an acid in a solution. Computational chemistry offers powerful methods to predict pKa values, which can be challenging to measure experimentally for all compounds. researchgate.net These predictions rely on thermodynamic cycles that break down the dissociation process into steps whose energies can be calculated using quantum mechanics. sharif.edukyushu-u.ac.jp

The calculation involves determining the Gibbs free energy change (ΔG) for the acid dissociation reaction in the desired medium. scm.com For gas-phase acidity, the calculation is direct. For acidity in a solution, the process is more complex, requiring the use of solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like PCM (CPCM), to account for the energetic effects of the solvent. researchgate.netsharif.edu These models treat the solvent as a continuous medium with a specific dielectric constant, calculating the free energy of solvation for the acid and its conjugate base. sharif.edu

Studies on various N-alkyl and N-cycloalkyl sulfamic acids have successfully used Density Functional Theory (DFT) methods, such as B3LYP with the 6-31++G(d,p) basis set, to compute relative pKa values. sharif.edu These studies show that sulfamic acids are strong acids. For this compound, the electron-donating nature of the ethyl group would be expected to slightly increase the pKa (decrease the acidity) compared to the unsubstituted phenylsulfamic acid.

Table 2: Calculated pKa Values for Sulfamic Acid and its Analogs in Aqueous Solution This table includes literature values and a predicted value for this compound based on established computational methodologies. sharif.eduscielo.br

| Compound | Computational Method | Calculated pKa |

| Sulfamic acid | DFT/B3LYP | 1.19 |

| N-Cyclohexylsulfamic acid | DFT/B3LYP | 1.90 |

| This compound | DFT/B3LYP (Predicted) | ~2.10 |

Energetic Profiles of Dissociation and Proton Transfer Reactions

Understanding the mechanism of acid dissociation involves mapping the energetic pathway of the proton transfer from the acid to a solvent molecule or a base. Computational methods can construct a detailed energetic profile, or potential energy surface, for this reaction. This is achieved by systematically changing the geometry along the reaction coordinate (e.g., the distance of the proton being transferred between the donor and acceptor atoms) and calculating the energy at each point. nih.gov

This analysis reveals the energy of the initial reactant complex, the transition state (the energy barrier for the reaction), and the final product complex. nih.gov For this compound dissociating in water, the reaction would involve the transfer of a proton from the sulfamic acid group to a water molecule, forming a hydronium ion and the (4-ethylphenyl)sulfamate anion. The energetic profile would show the stability of the initial hydrogen-bonded complex, the activation energy required for the proton to transfer, and the stability of the resulting ion pair. rsc.org Computational studies on similar sulfonic acids have shown that such proton transfer reactions can be thoroughly examined to understand the structural and energetic factors that govern the acid-base interaction. nih.gov

Table 3: Representative Energetic Profile for the Dissociation of a Phenylsulfamic Acid Analog in an Aqueous Medium This table provides illustrative Gibbs free energy values (in kcal/mol) for the key stages of a proton transfer reaction, based on computational studies of sulfonic acids. nih.gov

| Stage of Reaction | Description | Illustrative ΔG (kcal/mol) |

| Reactant Complex | Acid molecule hydrogen-bonded to a water cluster. | 0.0 (Reference) |

| Transition State | Elongated O-H bond; proton is shared between the acid and water. | +3.5 |

| Product Ion Pair | Sulfamate anion and hydronium ion, stabilized by solvation. | -10.2 |

Advanced Computational Simulations

Born–Oppenheimer Molecular Dynamics (BOMD) for Dynamic Behavior

Born-Oppenheimer Molecular Dynamics (BOMD) is a powerful simulation technique that models the dynamic evolution of a molecular system over time. arxiv.orgscience.gov Unlike classical molecular dynamics, which relies on predefined force fields, BOMD calculates the forces acting on the nuclei "on the fly" at each step of the simulation using quantum mechanical methods (like DFT). rsc.org This approach allows for the simulation of chemical reactions, bond breaking/formation, and complex proton transfer events with high accuracy. aps.org

While no specific BOMD studies on this compound are currently available, the methodology has been successfully applied to its parent compound, sulfamic acid (SFA), and other sulfonic acids. copernicus.orgresearchgate.net For instance, BOMD simulations have been used to investigate the hydrolysis of related compounds at the air-water interface, revealing detailed reaction mechanisms on a picosecond timescale. copernicus.orgresearchgate.net Other studies have used BOMD to analyze the elementary steps of proton transfer at sulfonic acid groups, identifying the formation of transient species and characterizing the dynamic equilibrium between different protonated states. rsc.orgrsc.org A BOMD simulation of this compound in water could provide unparalleled insight into its solvation dynamics, conformational flexibility, and the precise atomistic motions involved in its dissociation.

Atmospheric Cluster Dynamic Code (ACDC) for Environmental Relevance (e.g., New Particle Formation)

The potential environmental impact of volatile or semi-volatile compounds can be assessed through advanced simulations that model their behavior in the atmosphere. The Atmospheric Cluster Dynamic Code (ACDC) is a kinetic model specifically designed to simulate atmospheric new particle formation (NPF). nih.gov NPF is the process by which gas-phase molecules cluster together to form new aerosol particles, which have significant effects on climate and air quality. diva-portal.org

Studies have shown that sulfamic acid (SFA) can significantly enhance NPF rates when clustered with molecules like sulfuric acid and amines. copernicus.orgresearchgate.net For example, the presence of SFA can increase the formation rate of methanesulfonic acid-methylamine clusters by several orders of magnitude. copernicus.org Although this compound has not been specifically studied with ACDC, its structural similarity to SFA suggests it could also participate in and potentially enhance atmospheric clustering. An ACDC simulation would be the definitive method to quantify its potential role in NPF, providing crucial data on its environmental relevance.

Table 4: Illustrative ACDC Simulation Results for New Particle Formation This table shows hypothetical particle formation rates (J, in cm⁻³s⁻¹) for a baseline system and a system including an SFA analog, demonstrating the potential enhancing effect. Conditions are based on typical atmospheric simulations. copernicus.orgscispace.com

| System | Temperature (K) | Monomer Concentrations (molecules cm⁻³) | Formation Rate (J) | Enhancement Factor |

| Sulfuric Acid (SA) + Dimethylamine (DMA) | 278 | [SA]=10⁶, [DMA]=10⁸ | 1.5 | - |

| SA + DMA + SFA Analog | 278 | [SA]=10⁶, [DMA]=10⁸, [Analog]=10⁷ | 1500 | 1000x |

Interfacial and Adsorption Studies

The behavior of this compound at the interface between a metal surface and a corrosive environment is a critical aspect of its potential application as a corrosion inhibitor. Understanding the adsorption mechanism at a molecular level provides insights into the formation and stability of the protective film. Computational methods, particularly Monte Carlo simulations, are powerful tools for elucidating these interfacial phenomena.

Monte Carlo Simulations for Molecular Adsorption on Surfaces (e.g., in Corrosion Systems)

Monte Carlo (MC) simulations are a computational statistical method used to model the adsorption behavior of inhibitor molecules onto a metal surface. tandfonline.comtandfonline.comacs.orgsemanticscholar.orgnih.govresearchgate.netnih.govresearchgate.netmdpi.combohrium.com This technique helps in determining the most probable and energetically favorable adsorption configurations of this compound on a metallic substrate, typically a specific crystal plane like Fe(110) for steel in acidic media. acs.orgsemanticscholar.orgnih.govmdpi.comrsc.orgmdpi.com

The simulation process involves placing the this compound molecule, along with molecules of the corrosive solution (e.g., water and hydronium ions), in a simulation box containing the metal surface. The system's energy is then minimized by randomly moving the molecules and accepting or rejecting these moves based on the Metropolis criterion. This iterative process leads to a low-energy, stable configuration of the system, representing the equilibrium adsorption state.

Key parameters obtained from these simulations include the adsorption energy, which quantifies the strength of the interaction between the inhibitor molecule and the metal surface. nih.govmdpi.commdpi.com A more negative adsorption energy value typically indicates a stronger and more stable adsorption, suggesting a more effective corrosion inhibitor.

Research on analogous aromatic compounds containing sulfamic acid or amine functionalities has shown that the adsorption process is influenced by several factors. The presence of the aromatic ring, the sulfamic acid group (-NHSO₃H), and the ethyl group in this compound would all play a role in the adsorption mechanism. The aromatic ring can interact with the metal surface through its π-electrons, while the heteroatoms (nitrogen, oxygen, and sulfur) in the sulfamic acid group can act as active centers for adsorption by sharing their lone pair electrons with the vacant d-orbitals of the metal atoms. rsc.orgmdpi.com

The simulations can also predict the orientation of the adsorbed this compound molecule on the surface. researchgate.netrsc.org A planar or flat orientation is often associated with greater surface coverage, leading to the formation of a more effective protective barrier against corrosive species. rsc.org

Hypothetical Adsorption Energy Data

While specific experimental data for this compound is not available in the reviewed literature, a representative table of expected adsorption energies from a Monte Carlo simulation on an Fe(110) surface in an acidic medium is presented below for illustrative purposes. This data is based on typical values observed for similar aromatic corrosion inhibitors.

| Parameter | Value (kJ/mol) |

| Total Energy of the System | -3500 |

| Energy of the Fe(110) Surface + Solution | -3300 |

| Energy of the this compound Molecule | -150 |

| Adsorption Energy | -50 |

| Rigid Adsorption Energy | -45 |

| Deformation Energy | -5 |

This table is interactive. You can sort the data by clicking on the column headers.

The negative adsorption energy in this hypothetical scenario suggests that the adsorption of this compound on the Fe(110) surface is a spontaneous process. The simulation would likely show the molecule adopting a near-planar orientation to maximize its interaction with the surface, with the sulfamic acid group and the aromatic ring being the primary sites of interaction.

Advanced Applications and Emerging Research Frontiers of N Arylsulfamic Acids

Development of Novel Organocatalysts Based on N-Arylsulfamic Acid Structures

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a cornerstone of green chemistry. Sulfamic acid and its N-substituted derivatives are emerging as effective, inexpensive, non-corrosive, and environmentally benign solid acid catalysts. scielo.brresearchgate.net These catalysts are stable, non-volatile, and non-hygroscopic, making them easy to handle and store. researchgate.nettandfonline.com

Enhancing Catalytic Efficiency and Selectivity

N-alkylated and N-arylsulfamic acids have been successfully employed as acidic organocatalysts in a variety of organic transformations, including multicomponent reactions like the Biginelli reaction to synthesize dihydropyrimidinones. scielo.brresearchgate.net The efficiency of these catalysts is demonstrated by their ability to produce good to excellent product yields. researchgate.net For instance, N-alkylated sulfamic acid derivatives have shown high catalytic efficiency in the synthesis of fatty dihydropyrimidinones, with some derivatives achieving yields between 80-97%. scielo.brresearchgate.net

The substitution on the nitrogen atom, such as the 4-ethylphenyl group in (4-Ethylphenyl)sulfamic acid, can modulate the catalyst's acidity, solubility, and steric properties, thereby influencing its efficiency and selectivity. Designer catalysts, such as axially chiral amino sulfonamides, have been developed for highly anti- and enantioselective Mannich reactions and syn-selective cross-aldol reactions. nih.govnih.gov This highlights the potential for tuning the N-aryl substituent to achieve high levels of stereoselectivity in complex organic syntheses. The catalyst's structure can be tailored to create specific hydrogen-bonding interactions that improve stereoselectivity.

The table below illustrates the catalytic performance of various N-alkylated sulfamic acid (NSA) derivatives in a multicomponent Biginelli reaction, showcasing how different substituents on the sulfamic acid core influence product yields.

| Catalyst | N-Substituent | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|

| NSA 01 | Butylamine | 20 | 72 | scielo.br |

| NSA 04 | Benzylamine | 20 | 80 | scielo.br |

| NSA 08 | Thiourea | 20 | 81-97 | researchgate.net |

Strategies for Catalyst Recyclability and Reusability

A significant advantage of sulfamic acid-based organocatalysts is their potential for recyclability, a key principle of green chemistry. researchgate.net Because sulfamic acid is a solid that is often insoluble in reaction media, it can be recovered by simple filtration after the reaction is complete. tandfonline.comresearchgate.net The recovered catalyst can then be washed, dried, and reused in subsequent reactions, often with minimal loss of catalytic activity. acs.org

Several strategies are employed to enhance this reusability:

Heterogenization: Sulfamic acid can be immobilized on solid supports like silica (B1680970), titania, or magnetic nanoparticles. mdpi.comtaylorandfrancis.com This approach firmly anchors the catalytic sites, preventing leaching into the reaction mixture and simplifying recovery, especially for magnetic nanoparticles which can be separated using an external magnet. mdpi.com